4-Bromo-1H-imidazole-2-carboxylic acid

Description

Chemical Structure and Nomenclature

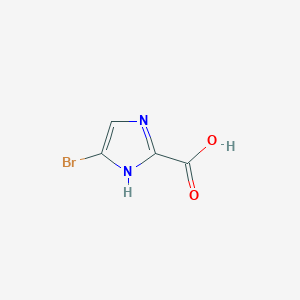

4-Bromo-1H-imidazole-2-carboxylic acid possesses the molecular formula C₄H₃BrN₂O₂ and is characterized by a five-membered heterocyclic imidazole ring containing two nitrogen atoms at positions 1 and 3. The compound features a bromine substituent at the 4-position and a carboxylic acid functional group at the 2-position of the imidazole ring. The systematic International Union of Pure and Applied Chemistry name for this compound is 5-bromo-1H-imidazole-2-carboxylic acid, reflecting the tautomeric nature of the imidazole ring system.

The compound is also known by several synonymous names including 1H-Imidazole-2-carboxylic acid, 5-bromo-, and carries the Chemical Abstracts Service registry number 1260753-02-3. The Simplified Molecular Input Line Entry System representation is expressed as C1=C(NC(=N1)C(=O)O)Br, which clearly delineates the connectivity pattern within the molecular structure. The International Chemical Identifier string provides additional structural specificity: InChI=1S/C4H3BrN2O2/c5-2-1-6-3(7-2)4(8)9/h1H,(H,6,7)(H,8,9).

The molecular architecture of this compound exhibits planar geometry consistent with aromatic heterocyclic systems, where the imidazole ring maintains planarity due to the delocalization of π-electrons across the ring system. The presence of both electron-withdrawing groups (bromine and carboxylic acid) significantly influences the electronic distribution within the molecule, affecting its reactivity patterns and physicochemical properties.

Physical and Chemical Classification

This compound belongs to the broader classification of halogenated heterocyclic carboxylic acids and represents a member of the imidazole family of nitrogen-containing aromatic heterocycles. The compound exhibits amphiprotic characteristics inherited from the parent imidazole structure, capable of functioning both as a Brønsted acid through its carboxylic acid functionality and as a Brønsted base through the nitrogen atoms in the imidazole ring.

The physical properties of this compound reflect the influence of both the aromatic heterocyclic framework and the substituent groups. The predicted density is calculated at 2.129 ± 0.06 grams per cubic centimeter, indicating a relatively dense molecular packing likely influenced by intermolecular hydrogen bonding interactions. The theoretical boiling point is estimated at 458.4 ± 37.0 degrees Celsius, suggesting significant thermal stability and strong intermolecular forces.

The compound demonstrates a calculated logarithmic partition coefficient (LogP) value of 0.87040, indicating moderate lipophilicity that balances hydrophilic and hydrophobic character. This property is particularly relevant for pharmaceutical applications where optimal membrane permeability is desired. The polar surface area is calculated at 65.98000 square angstroms, reflecting the contribution of the nitrogen atoms and carboxylic acid group to the overall molecular polarity.

The electronic properties of this compound are significantly influenced by the electron-withdrawing nature of both the bromine atom and the carboxylic acid group. These substituents reduce electron density in the imidazole ring, affecting both the basicity of the nitrogen atoms and the acidity of the carboxylic acid group compared to unsubstituted analogues. The aromatic character of the imidazole ring is maintained despite substitution, as evidenced by the planarity of the ring system and the delocalization of π-electrons across the five-membered heterocycle.

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical evolution of imidazole chemistry, which traces its origins to the pioneering work of Heinrich Debus in 1858. Debus first synthesized the parent imidazole compound through the reaction of glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline. This foundational synthesis, despite producing relatively modest yields, established the fundamental methodology for creating carbon-substituted imidazoles and laid the groundwork for subsequent developments in heterocyclic chemistry.

The naming convention for imidazole was later established in 1887 by the German chemist Arthur Rudolf Hantzsch, who coined the term "imidazole" that remains in use today. This nomenclature system provided the systematic foundation for describing the vast array of imidazole derivatives that would subsequently be developed, including brominated and carboxylated variants such as this compound.

The synthesis of imidazole-2-carboxylic acids represents a significant advancement in the functionalization of the imidazole ring system. Historical synthetic approaches to these compounds have involved various methodologies, including the direct carboxylation of imidazole derivatives with carbon dioxide under elevated pressure and temperature conditions. Patent literature from the late 20th century describes the preparation of 4,5-disubstituted imidazole-2-carboxylic acids through the reaction of corresponding imidazoles with carbon dioxide at temperatures ranging from 150 to 300 degrees Celsius under superatmospheric pressure in the presence of base catalysts.

The development of brominated imidazole derivatives, including compounds like this compound, emerged from the recognition that halogen substitution could significantly modify the electronic properties and biological activities of heterocyclic systems. The strategic placement of bromine atoms on imidazole rings has been extensively explored for their synthetic utility as reactive intermediates and their direct biological activities.

Significance in Organic and Medicinal Chemistry

This compound occupies a position of considerable importance in contemporary organic synthesis and medicinal chemistry research. The compound serves as a versatile building block that combines multiple reactive functionalities within a single molecular framework, enabling diverse chemical transformations and pharmaceutical applications. The presence of the bromine atom provides opportunities for palladium-catalyzed cross-coupling reactions, nucleophilic substitution processes, and other synthetic methodologies that are fundamental to modern organic chemistry.

In medicinal chemistry contexts, imidazole derivatives have demonstrated broad-spectrum biological activities encompassing antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, and antidepressant properties. The structural framework provided by this compound enables medicinal chemists to explore structure-activity relationships and develop optimized pharmaceutical agents with enhanced therapeutic profiles.

Recent research has highlighted the utility of imidazole derivatives in developing novel therapeutic agents with improved efficacy and selectivity profiles. Studies have demonstrated that imidazole analogues can serve as effective analgesic and anti-inflammatory agents, with certain derivatives showing significant biological activity comparable to established pharmaceutical standards. The modular nature of compounds like this compound allows for systematic modification of pharmacological properties through strategic substitution patterns.

The synthetic accessibility of this compound through established methodologies makes it an attractive starting material for pharmaceutical research and development programs. Synthetic routes to this compound and related derivatives have been developed that provide reliable access to gram and kilogram quantities, supporting both research investigations and potential scale-up for pharmaceutical manufacturing.

The continued research interest in this compound and related compounds reflects the ongoing recognition of imidazole-based structures as privileged scaffolds in drug discovery and development. The compound represents a convergence of synthetic accessibility, chemical reactivity, and biological relevance that positions it as a valuable tool in the arsenal of contemporary chemical research. As methodologies for heterocyclic synthesis continue to evolve and biological targets become increasingly well-characterized, compounds like this compound will likely maintain their significance as essential building blocks for innovative therapeutic agents and functional molecules.

Properties

IUPAC Name |

5-bromo-1H-imidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2/c5-2-1-6-3(7-2)4(8)9/h1H,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWMWGLWSFVWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717171 | |

| Record name | 5-Bromo-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260753-02-3 | |

| Record name | 5-Bromo-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

4-Bromo-1H-imidazole-2-carboxylic acid is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of biological systems and pathways.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 4-Bromo-1H-imidazole-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in these interactions, affecting biological processes and chemical reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-bromo-1H-imidazole-2-carboxylic acid and its analogs:

Biological Activity

4-Bromo-1H-imidazole-2-carboxylic acid is an organic compound characterized by its unique heterocyclic structure, which includes a bromine atom and a carboxylic acid functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by various studies and findings.

- Molecular Formula: C₄H₃BrN₂O₂

- Molecular Weight: Approximately 190.98 g/mol

The presence of the imidazole ring is significant, as compounds with this structure are often associated with various pharmacological effects, including enzyme inhibition and receptor modulation .

Biological Activities

1. Antimicrobial Properties:

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, particularly Gram-negative bacteria, which are often resistant to conventional antibiotics. For instance, a study highlighted its potential as an inhibitor of metallo-beta-lactamases (MBLs), which are enzymes that confer resistance to carbapenem antibiotics .

2. Antifungal Activity:

The compound has also demonstrated antifungal properties. Its mechanism of action involves disrupting fungal cell wall synthesis and inhibiting key metabolic pathways.

3. Anticancer Potential:

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to modulate signaling pathways involved in cell proliferation and apoptosis has been noted, making it a candidate for further investigation in cancer therapeutics .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. The bromine atom and carboxylic acid group enhance its binding affinity towards molecular targets, potentially leading to inhibition or modulation of enzymatic activity .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-negative bacteria | |

| Antifungal | Disrupts fungal cell wall synthesis | |

| Anticancer | Modulates cell proliferation and apoptosis |

Notable Research Findings

A study conducted on derivatives of imidazole-2-carboxylic acids revealed that modifications at specific positions significantly impacted their inhibitory activity against MBLs. Among the tested compounds, those similar to this compound showed potent synergistic antibacterial activity when combined with existing antibiotics like meropenem .

Preparation Methods

Bromination of 1H-imidazole-2-carboxylic Acid

The core synthetic approach for 4-Bromo-1H-imidazole-2-carboxylic acid involves the electrophilic bromination at the 4-position of the imidazole ring. Two main brominating agents are commonly used: elemental bromine and N-bromosuccinimide (NBS).

| Parameter | Bromination with Bromine | Bromination with N-Bromosuccinimide (NBS) |

|---|---|---|

| Starting Material | 1H-imidazole-2-carboxylic acid | 1H-imidazole-2-carboxylic acid |

| Brominating Agent | Bromine (Br2) | N-Bromosuccinimide (NBS) |

| Solvent | Water or acetic acid | Dichloromethane or chloroform |

| Temperature | Room temperature to 50°C | Room temperature |

| Reaction Time | Several hours (typically 3-6 hours) | Several hours (typically 3-6 hours) |

| Selectivity | High for 4-position bromination | High for 4-position bromination |

| Purification | Crystallization or recrystallization | Chromatographic purification or crystallization |

This bromination step selectively introduces a bromine atom at the 4-position of the imidazole ring due to the electronic properties of the substrate and reaction conditions. The reaction is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure completion.

Industrial-Scale Preparation Method (Based on Patent CN106674121A)

A detailed industrial preparation method for 4-halogen-1H-imidazoles, including 4-bromo derivatives, has been disclosed with the following key steps:

| Step | Description | Conditions & Notes |

|---|---|---|

| 1 | Reaction of imidazole-2-carboxylic acid with bromine in aqueous medium | Water as solvent; reaction temperature controlled at 80-90°C; potassium hydroxide used to maintain basicity |

| 2 | pH adjustment with concentrated hydrochloric acid to ~7, causing precipitation of product | Solid product (4-bromo-1H-imidazole derivatives) precipitates out; filtered with yields around 90% |

| 3 | Treatment of crude product with sodium sulfite in isopropanol-water mixture | Sodium sulfite reduces any excess bromine or side-products; reflux until starting material disappears |

| 4 | Extraction with ethyl acetate and concentration under reduced pressure | Purification step to isolate high-purity this compound (purity ~98.9%) |

| 5 | Recycling of filtrates and solvents to minimize waste | Industrial sustainability measure; solvents reused in subsequent batches without discharge |

This method emphasizes high yield (up to 90%) and purity, with efficient recovery and reuse of solvents and reagents. The reaction scale can be adjusted from laboratory to industrial quantities while maintaining quality and environmental compliance.

Alternative Synthetic Routes and Considerations

Starting Materials : The synthesis can start from 1H-imidazole-2-carboxylic acid or its derivatives. The choice of starting material impacts the reaction conditions and purification steps.

Bromination Agents : Elemental bromine is effective but requires careful handling due to its corrosive nature. NBS offers a milder alternative with easier handling and comparable selectivity.

Reaction Medium : Aqueous media are preferred for environmental reasons and ease of handling. Organic solvents like dichloromethane can be used for NBS bromination for better solubility and reaction control.

Purification Techniques : Crystallization is the primary method for isolating the product. In some cases, chromatographic methods may be employed for higher purity demands.

Process Optimization : Industrial methods focus on minimizing waste, recycling solvents, and controlling reaction parameters to improve yield and reduce costs.

Summary Table of Preparation Methods

| Methodology | Key Reagents & Conditions | Yield (%) | Purity (%) | Scale | Notes |

|---|---|---|---|---|---|

| Bromination with Bromine | Imidazole-2-carboxylic acid, Br2, water, 80-90°C | ~90 | ~98.9 | Laboratory to industrial | pH adjusted post-reaction; solid precipitates |

| Bromination with NBS | Imidazole-2-carboxylic acid, NBS, DCM, RT | 80-85 | High | Laboratory | Milder conditions; organic solvent used |

| Industrial Continuous Flow | Similar to bromination with Br2, automated | 85-90 | >98 | Industrial | Solvent recycling; sodium sulfite treatment |

| Purification | Crystallization, ethyl acetate extraction | N/A | >98 | All scales | Ensures removal of impurities |

Research Findings and Analytical Data

NMR Characterization : The product exhibits characteristic 1H NMR signals consistent with 4-bromo substitution on the imidazole ring. For example, in CDCl3 solvent, singlets at δ 7.64 and 7.17 ppm correspond to the imidazole protons.

Purity Assessment : High-performance liquid chromatography (HPLC) and LC-MS confirm product purity exceeding 98% after purification steps.

Environmental and Safety Notes : The bromination reactions require controlled temperature and pH to avoid overbromination or side reactions. Sodium sulfite is used to quench excess bromine, enhancing safety and environmental compliance.

Q & A

Q. Characterization Protocols :

- 2D NMR (HMBC) : Resolves ambiguities in substitution patterns by correlating and signals (e.g., confirming N-alkylation in imidazole derivatives) .

- HRMS : Validates molecular formulas (e.g., [M+H] with <1 ppm error) .

- FTIR : Identifies functional groups (e.g., C-Br stretching at ~590 cm) .

In crystallographic studies, how do structural features influence molecular packing?

Q. Crystallography Insights :

- Hydrogen bonding : The carboxylic acid group forms intermolecular O–H⋯N bonds, stabilizing the crystal lattice .

- Packing ambiguities : SHELX software resolves disorder using restraints for bromine thermal parameters .

How can computational methods predict biological activity of novel analogs?

Q. Drug Design Applications :

- Molecular docking : Evaluate binding affinity to targets like EGFR using AutoDock Vina. Derivatives with halogen substituents show enhanced hydrophobic interactions .

- ADMET analysis : Predict pharmacokinetics (e.g., logP <3 for oral bioavailability) .

What strategies resolve contradictory spectral data (e.g., unexpected NMR shifts)?

Q. Data Contradiction Resolution :

- Dynamic effects : Variable-temperature NMR detects tautomerization (e.g., 4-bromo vs. 5-bromo imidazoles) .

- Solvent dependency : Compare NMR in CDCl₃ vs. DMSO-d6 to identify solvent-induced shifts .

What are the best practices for storing and handling to prevent decomposition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.